2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-methyl-N-phenylacetamide
Overview
Description
2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-methyl-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a chloro group and a morpholine ring, connected to an acetamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Naphthalene Derivative Preparation: The synthesis begins with the chlorination of a naphthalene derivative to introduce the chloro group at the desired position.
Morpholine Ring Introduction: The chloro-naphthalene intermediate is then reacted with morpholine under suitable conditions to form the morpholinyl-naphthalene derivative.
Acetamide Formation: The final step involves the reaction of the morpholinyl-naphthalene derivative with N-methyl-N-phenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain functional groups, such as the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-methyl-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide
- 2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-[2-(4-chlorophenoxy)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-methyl-N-phenylacetamide stands out due to its specific substitution pattern and the presence of the N-methyl-N-phenylacetamide moiety
Properties
IUPAC Name |
2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-N-methyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-25(17-7-3-2-4-8-17)22(27)16-29-21-15-20(26-11-13-28-14-12-26)18-9-5-6-10-19(18)23(21)24/h2-10,15H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETYORGRMSEPPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=C(C3=CC=CC=C3C(=C2)N4CCOCC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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